3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Key structural features include:
- Pyrido[1,2-a]pyrimidin-4-one core: Provides rigidity and π-conjugation, influencing electronic properties and binding interactions.
- Thiomorpholin-4-yl group at position 2: The sulfur atom in thiomorpholine may improve solubility and alter electronic effects compared to oxygen-containing morpholine derivatives .
Properties
Molecular Formula |
C23H26N4O2S3 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(7-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N4O2S3/c1-15-7-8-19-24-20(25-9-11-31-12-10-25)17(21(28)26(19)14-15)13-18-22(29)27(23(30)32-18)16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3/b18-13- |
InChI Key |
HKJQLNOKQDFHKU-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)N5CCSCC5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)N5CCSCC5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactionsThe reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidin-5-ylidene moiety to its corresponding thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrido[1,2-a]pyrimidin-4-one core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with nucleic acids, enzymes, or proteins, disrupting their normal functions and leading to cell death or inhibition of cell proliferation .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with Compound A , differing primarily in substituents and heteroatom composition:
Key Structural and Functional Differences
The thiomorpholinyl group (R₂) contains a sulfur atom, which may increase nucleophilicity and alter binding kinetics relative to morpholinyl (oxygen-based) or tetrahydrofurfurylamino groups .
Synthetic Accessibility :
Biological Activity
The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article discusses its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a monoisotopic mass of approximately 517.18 Da. The structural complexity of this compound suggests multiple sites for biological interaction, which may contribute to its diverse pharmacological effects.
Biological Activity Overview
Numerous studies have explored the biological activities of compounds with similar structural motifs. The following sections detail specific activities observed in research regarding this compound.
Antimicrobial Activity
Recent studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.25 µg/mL |
| Compound B | E. coli | 0.5 µg/mL |
| 3-Cyclohexyl Derivative | Pseudomonas aeruginosa | 1 µg/mL |
Anticancer Activity
The anticancer potential of the compound is particularly noteworthy. Research has demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Antiproliferative Effects
In a study examining the effects on U937 leukemia cells, the compound exhibited an IC50 value of 16.23 μM, which was comparable to etoposide (17.94 μM), indicating significant antiproliferative activity. The reduced cytotoxicity towards THP-1 cells suggests a selective action that may minimize adverse effects.
Table 2: Antiproliferative Activity on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| U937 | 16.23 | Etoposide (17.94) |
| THP-1 | >50 | - |
Antioxidant Activity
The antioxidant capacity of thiazolidinone derivatives is another area of interest. Compounds similar to the target molecule have been shown to reduce reactive oxygen species (ROS) levels effectively.
Table 3: Antioxidant Activity Metrics
| Compound | ROS Reduction (%) | Method Used |
|---|---|---|
| Compound C | 75% | DPPH Assay |
| Compound D | 68% | ABTS Assay |
The mechanism through which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within the target organisms or cells. For example, the inhibition of DNA gyrase by thiazolidinone derivatives has been documented, which is crucial for bacterial DNA replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
